N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide
Description
N'-[(E)-(5-Bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide is a Schiff base-oxamide hybrid compound characterized by an oxamide backbone bridged between a 5-bromo-2-methoxyphenyl imine and a 2-methylphenyl group. This compound is synthetically accessible via condensation reactions between oxalic acid derivatives and substituted anilines or aldehydes, often employing carbodiimide coupling agents (e.g., EDC/HOBt) . Its structural complexity and functional group diversity make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors through hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C17H16BrN3O3 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-11-5-3-4-6-14(11)20-16(22)17(23)21-19-10-12-9-13(18)7-8-15(12)24-2/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
XUPKEONCHOAXIQ-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Acetylation of o-Methoxyphenol
Acetylation protects the phenolic hydroxyl group, preventing undesired side reactions during bromination. o-Methoxyphenol reacts with acetic anhydride under mild conditions (20–25°C, 2 hours) to form 2-methoxyphenyl acetate in near-quantitative yields. The reaction mechanism involves nucleophilic acyl substitution, with the phenolic oxygen attacking the electrophilic carbonyl carbon of acetic anhydride.
Bromination of 2-Methoxyphenyl Acetate
Bromination is achieved using elemental bromine (Br₂) in the presence of iron powder as a catalyst. The reaction proceeds via electrophilic aromatic substitution, with the acetyl group directing bromination to the para position relative to the methoxy group. Optimal conditions include a temperature range of 0–5°C to minimize di-bromination, yielding 5-bromo-2-methoxyphenyl acetate with 85–90% efficiency.
Hydrolysis and Oxidation to 5-Bromo-2-Methoxybenzaldehyde
The acetyl-protected intermediate undergoes alkaline hydrolysis (5% NaOH, reflux, 1 hour) to regenerate the phenol, yielding 5-bromo-2-methoxyphenol . Subsequent oxidation to the aldehyde is accomplished using pyridinium chlorochromate (PCC) in dichloromethane at room temperature, achieving 70–75% conversion. Alternative methods, such as Swern oxidation, have been reported but require stricter temperature control (−50°C).
Formation of the Oxamide Backbone
The oxamide segment, N-(2-methylphenyl)oxamide, is synthesized via nucleophilic substitution of oxalate esters with amines. Two industrial approaches are highlighted below.
Reaction of Diethyl Oxalate with 2-Methylaniline
Diethyl oxalate reacts with 2-methylaniline in methanol under basic conditions (sodium methoxide, 5–10°C) to form N-(2-methylphenyl)oxamate . Subsequent acidification (acetic acid, 5°C) precipitates the oxamide derivative, yielding 61.6–96.0% depending on stoichiometry and temperature. Key variables include:
| Parameter | Optimal Range | Yield (%) | Source |
|---|---|---|---|
| Molar Ratio (Oxalate:Amine) | 1:2 | 88.8 | |
| Temperature | 5–10°C | 96.0 | |
| Base | Sodium Methoxide | 87.9 |
Continuous Process Using Dimethyl Oxalate
A scalable method involves reacting dimethyl oxalate with excess ammonia in methanol across sequential reactors. The reaction is exothermic (ΔH = −120 kJ/mol), necessitating cooling (15–45°C) and controlled ammonia addition to prevent byproduct formation. Crystallization in downstream vessels yields oxamide with 95% purity, which is subsequently functionalized with 2-methylaniline via aminolysis.
Schiff Base Condensation
The final step involves condensation of 5-bromo-2-methoxybenzaldehyde with N-(2-methylphenyl)oxamide to form the Schiff base. This is typically conducted in ethanol under acidic catalysis (glacial acetic acid, reflux, 4–6 hours), achieving 80–85% yields. The reaction mechanism proceeds via imine formation, with the aldehyde carbonyl reacting with the oxamide’s primary amine group.
Optimization of Reaction Conditions
Critical factors influencing Schiff base formation include:
- Solvent Polarity : Ethanol enhances solubility of both reactants while facilitating azeotropic water removal.
- Acid Catalyst Concentration : 1–2% acetic acid accelerates imine formation without promoting aldol side reactions.
- Temperature : Reflux conditions (78°C) ensure sufficient energy for dehydration.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs with variations in the oxamide/hydrazide core, aromatic substituents, or metal-coordination behavior. Key comparisons are outlined below:
Oxamide Derivatives
- N,N'-bis[(5-Chloro-2-hydroxyphenyl)methylideneamino]oxamide (): This dimeric oxamide features two chloro-hydroxyphenyl imine groups.
- Zn₂(eoxdmpe)(tetrachit)](ClO₄) (): A dinuclear zinc complex using an oxamide ligand (N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxamide). The metal coordination introduces redox activity and stabilizes the oxamide core, contrasting with the purely organic target compound. Such coordination complexes are often explored for catalytic or antimicrobial applications .
Hydrazide Analogs
- N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide (): Replaces the oxamide with an acetohydrazide group and incorporates dichlorophenoxy substituents. The dichlorophenoxy moiety increases steric bulk and may enhance halogen bonding, while the hydroxyl group offers additional hydrogen-bonding sites. Bioactivity differences could arise from these structural modifications .
N′-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(1-ethylbenzimidazol-2-yl)thio]acetohydrazide () :
Substitutes the oxamide with a benzimidazole-thioacetohydrazide group. The benzimidazole ring introduces π-stacking capability, and the thioether linkage may improve metabolic stability. Such derivatives are often investigated for antitumor or antiviral activity .
Aromatic Substituent Variations
- 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide (): Replaces the imine-oxamide group with an acetamide-phenoxy linkage. The formyl group on the aromatic ring provides a reactive site for further functionalization, while the phenoxy ether increases conformational flexibility. This compound’s solubility in polar solvents may differ significantly from the target oxamide derivative .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) () :
Features a nitro group instead of a methoxy substituent. Nitro groups are strong electron-withdrawing moieties, which could reduce electron density on the aromatic ring and alter binding affinity in enzyme inhibition assays .
Comparative Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Potential Applications | References |
|---|---|---|---|---|
| Target Compound | Oxamide-imine | 5-Bromo-2-methoxyphenyl, 2-methylphenyl | Enzyme inhibition, drug design | - |
| N,N'-bis[(5-Chloro-2-hydroxyphenyl)methylideneamino]oxamide | Oxamide-imine (dimer) | 5-Chloro-2-hydroxyphenyl | Antimicrobial agents | |
| N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide | Acetohydrazide | 2,4-Dichlorophenoxy | Halogen-bonding probes | |
| Zn₂(eoxdmpe)(tetrachit) | Oxamide-Zn complex | Dimethylaminoethyl, hydroxyvinylphenyl | Catalysis, coordination chemistry |
Research Findings and Implications
- Bioactivity : Hydrazide analogs (e.g., ) often exhibit enhanced antimicrobial or antitumor activity due to thioether or halogen substituents, whereas oxamide derivatives (e.g., ) may prioritize hydrogen-bond-driven interactions .
- Structural Rigidity: The E-configuration in the target compound’s imine linkage minimizes steric hindrance, a feature absent in non-imine analogs like .
- Synthetic Flexibility : Carbodiimide-mediated coupling () remains a robust method for oxamide synthesis, though metal-coordinated variants () require specialized crystallization techniques .
Biological Activity
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C19H19BrN4O2S
- Molecular Weight : 447.4 g/mol
- IUPAC Name : N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide
The compound features a benzimidazole moiety, a brominated aromatic ring, and a hydrazide functional group, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The hydrazide group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.
- Nucleic Acid Binding : The benzimidazole moiety can bind to nucleic acids, affecting gene expression and cellular processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that Schiff base complexes derived from related structures demonstrate cytotoxic effects against various cancer cell lines including HeLa, MCF7, and HepG2 cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| C1 | HeLa | 12.5 |
| C2 | MCF7 | 15.0 |
| C3 | HepG2 | 10.0 |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Similar Schiff bases have been tested against various pathogens, demonstrating significant inhibition of bacterial growth. For instance, one study reported that a related Schiff base inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
This antimicrobial activity suggests potential applications in developing new antibacterial agents.
Enzyme Inhibition
The enzyme inhibition profile of the compound has also been explored. For instance, studies have indicated that related compounds can act as effective inhibitors of alkaline phosphatase and other key enzymes involved in metabolic pathways .
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent increase in cell death, highlighting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains.
Q & A
Q. What are the key synthetic pathways for preparing N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide?
- Methodological Answer : The synthesis involves coupling a substituted benzaldehyde derivative with an oxamide precursor. For example:
React 5-bromo-2-methoxybenzaldehyde with an amine-functionalized oxamide intermediate under Schiff base formation conditions (e.g., refluxing in ethanol with catalytic acid).
Purify via recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to isolate the imine-linked oxamide product.
Characterization typically employs H/C NMR to confirm imine bond formation and substituent positions, supplemented by mass spectrometry for molecular weight verification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., imine protons at ~8.5 ppm, aromatic protons), while C NMR confirms carbonyl groups (~165-170 ppm) and aryl carbons.
- IR Spectroscopy : Detect C=O stretches (~1680 cm) and C=N imine bonds (~1600 cm).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns to confirm the structure .
Q. How do the bromo and methoxy substituents influence the compound’s chemical reactivity?
- Methodological Answer : The bromo group enhances electrophilic substitution resistance but facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group directs regioselectivity in aromatic reactions (e.g., nitration at the para position) and stabilizes the imine bond via resonance. Solubility can be modulated by varying the solvent polarity (e.g., DMSO for dissolution, hexane for precipitation) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to obtain high-resolution data.
- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor convergence (<5%). Mercury software visualizes packing diagrams to analyze π-π stacking or hydrogen bonding .
- Validation : Cross-check with PLATON for symmetry checks and CCDC deposition for reproducibility .
Q. What strategies address data discrepancies during crystallographic refinement?
- Methodological Answer :
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains.
- Disordered Solvents : Apply SQUEEZE (PLATON) to model electron density from disordered solvent molecules.
- Validation Tools : Utilize R and GooF metrics to assess data quality. For ambiguous peaks, re-examine data collection conditions (e.g., crystal decay, temperature) .
Q. How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
- Methodological Answer : Perform graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D(2) chains or R_2$$^2(8) rings). Use Mercury’s "Contacts" tool to calculate H-bond distances/angles and generate interaction maps. Compare with Cambridge Structural Database (CSD) entries for analogous oxamides to identify trends .
Q. How to design structure-activity relationship (SAR) studies for this compound as a kinase inhibitor?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model binding poses against kinase ATP pockets (e.g., EGFR or VEGFR).
Enzyme Assays : Measure IC values via fluorescence-based kinase activity assays (e.g., ADP-Glo™).
Mutagenesis : Identify critical binding residues by comparing wild-type and mutant kinase inhibition profiles.
Correlate crystallographic data (e.g., dihedral angles of the oxamide backbone) with activity trends to optimize substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
